2-(2,2,2-Trifluoroethoxy)pyridine
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Overview
Description
2-(2,2,2-Trifluoroethoxy)pyridine is an organic compound with the molecular formula C8H5F3N2O. It is a pyridine derivative where the hydrogen atom at the 2-position is replaced by a 2,2,2-trifluoroethoxy group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine typically involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the trifluoroethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole: Known for its anticancer properties.
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(2,2,2-Trifluoroethoxy)pyridine is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H6F3NO |
---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2 |
InChI Key |
SAVHBHBJVVELRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCC(F)(F)F |
Origin of Product |
United States |
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